2-Hydroxy-3'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3’-iodoacetophenone is an organic compound with the molecular formula C8H7IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 2-position and an iodine atom at the 3’-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3’-iodoacetophenone can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-3’-iodoacetophenone are not extensively documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3’-iodoacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3’-iodoacetophenone is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 2-Hydroxy-3’-iodoacetophenone exerts its effects depends on the specific reaction or application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group, which can stabilize or destabilize intermediates in various reactions.
Comparison with Similar Compounds
- 2-Hydroxy-4’-iodoacetophenone
- 2-Hydroxy-3’-bromoacetophenone
- 2-Hydroxy-3’-chloroacetophenone
Comparison: 2-Hydroxy-3’-iodoacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This results in different reactivity patterns and physical properties. For example, iodine-containing compounds often have higher molecular weights and different solubility characteristics compared to their bromine or chlorine analogs.
Properties
IUPAC Name |
2-hydroxy-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMVKPHOBRIJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.